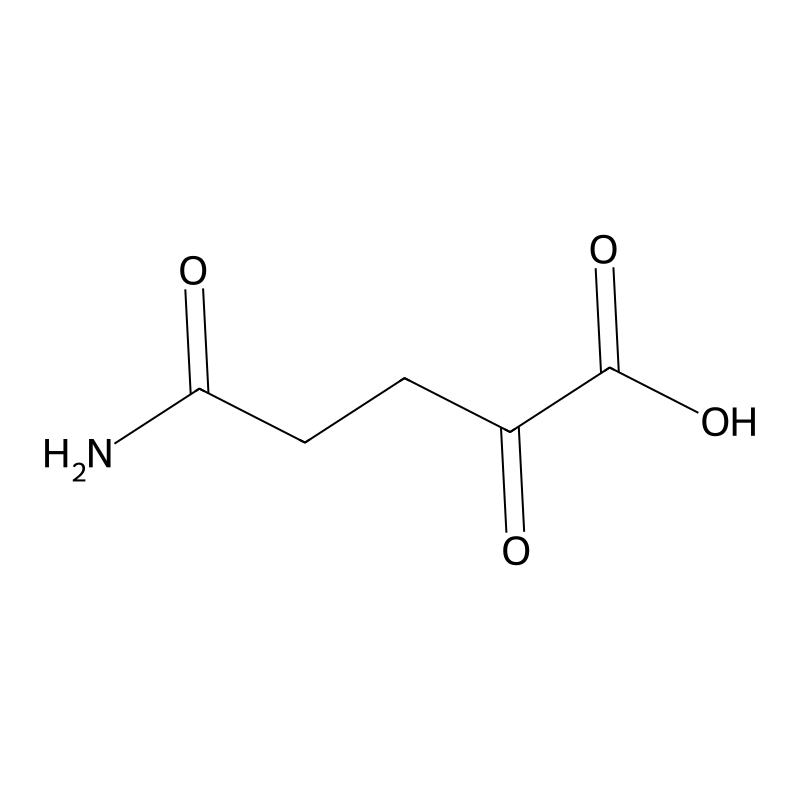

alpha-Ketoglutaramate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Role in the Urea Cycle:

alpha-Ketoglutaramate (α-KG) plays a crucial role in the urea cycle, a vital metabolic pathway responsible for detoxifying ammonia in the body. Ammonia, a byproduct of protein metabolism, can be toxic if not eliminated. In the urea cycle, alpha-KG acts as a nitrogen acceptor, combining with ammonia to form glutamate. This reaction is catalyzed by the enzyme glutamate dehydrogenase. Glutamate then undergoes further transformations to ultimately form urea, which is excreted in urine []. Studies have shown that elevated levels of alpha-KG can be observed in patients with inborn errors of the urea cycle, suggesting its potential as a biomarker for these conditions [].

Potential Therapeutic Applications:

The potential therapeutic applications of alpha-KG are currently being explored in various areas. Some studies have investigated its role in improving cognitive function in patients with hepatic encephalopathy, a neurological complication of liver disease. Alpha-KG deficiency has been linked to this condition, and supplementation is being explored as a potential treatment strategy []. Additionally, research suggests that alpha-KG may have neuroprotective properties and could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's []. However, further research is needed to confirm these findings and establish the efficacy and safety of alpha-KG supplementation in these contexts.

α-Ketoglutaramate is a derivative of α-ketoglutarate, formed through the transamination of glutamine. It exists in both open-chain and cyclic lactam forms, with the lactam form being predominant in solution. This compound is often overlooked in discussions about glutamine metabolism but is recognized for its role as an intermediate in the glutaminase II pathway, which converts glutamine into α-ketoglutarate via a two-step process involving glutamine transaminase and ω-amidase .

- Krebs Cycle: α-KG acts as a key intermediate in the Krebs cycle. It accepts an acetyl group from acetyl-CoA, initiating a series of reactions that generate energy (ATP) and reducing equivalents (NADH and FADH₂).

- Amino Acid and Biomolecule Synthesis: α-KG donates its amino group or carbon skeleton for the synthesis of various amino acids and other essential biomolecules [].

The primary reaction involving α-ketoglutaramate occurs during its conversion to α-ketoglutarate. The process can be summarized as follows:

- Transamination Reaction:

- Hydrolysis Reaction:

These reactions highlight the compound's role in amino acid metabolism and energy production through the tricarboxylic acid cycle .

α-Ketoglutaramate has been implicated in various biological processes. In cancer biology, it has been suggested that this compound facilitates "glutamine addiction" in tumor cells by providing a source of energy and biosynthetic precursors essential for rapid cell proliferation . Additionally, it plays a role in reducing toxic ammonia levels in tissues and contributes to amino acid synthesis, which is crucial for maintaining cellular homeostasis .

The synthesis of α-ketoglutaramate can be achieved through enzymatic pathways or chemical methods:

- Enzymatic Synthesis:

- Chemical Synthesis:

- Various chemical routes have been explored, including the use of α-keto acids and ammonia under controlled conditions to yield α-ketoglutaramate.

- A preparative biocatalytic synthesis method has also been developed, which involves purification steps such as cation exchange chromatography and crystallization .

α-Ketoglutaramate has potential applications in several fields:

- Biochemistry: As a key intermediate in metabolic studies, it aids in understanding amino acid metabolism and energy production.

- Pharmaceuticals: Its role in cancer metabolism makes it a candidate for developing therapeutic strategies targeting glutamine metabolism in tumors.

- Nutrition: It may be explored as a dietary supplement due to its involvement in energy metabolism and amino acid synthesis .

Research has shown that α-ketoglutaramate interacts with various metal ions and other compounds, affecting its stability and biological activity. For instance, studies on aluminum binding to α-ketoglutarate have indicated complex formation that may influence its metabolic functions . Understanding these interactions is crucial for elucidating its behavior in biological systems.

Several compounds share structural or functional similarities with α-ketoglutaramate. Here are some notable examples:

| Compound Name | Relationship to α-Ketoglutaramate | Unique Features |

|---|---|---|

| α-Ketoglutaric Acid | Direct precursor | Central role in the citric acid cycle |

| Glutamate | Product of transamination | Neurotransmitter with significant roles |

| Succinic Acid | Subsequent product in TCA cycle | Key intermediate linking energy metabolism |

| 5-Oxoproline | Related cyclic form | Can interconvert with α-ketoglutaramate |

Each of these compounds plays distinct roles within metabolic pathways but shares commonalities with α-ketoglutaramate regarding their origins or functions .

Metabolic Rewiring in Glutamine-Addicted Cancers

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival under challenging microenvironmental conditions. The phenomenon of glutamine addiction, where cancer cells become dependent on glutamine for survival despite it being a non-essential amino acid, represents a critical metabolic vulnerability. This dependence is particularly pronounced in glutamine-addicted cancers, where cells consume glutamine at rates 10-100 fold higher than other amino acids.

The metabolic rewiring in glutamine-addicted cancers involves complex adaptations that enable cells to maintain energy production and biosynthetic processes. These adaptations include upregulation of glutamine transporters, particularly solute carrier family 1 member 5 (SLC1A5) and sodium-coupled neutral amino acid transporter 2 (SNAT2), which facilitate increased glutamine uptake. Additionally, cancer cells exhibit enhanced expression of glutaminolytic enzymes, creating a metabolic signature that distinguishes them from normal cells.

The glutamine transaminase omega-amidase (GTωA) pathway represents a crucial component of this metabolic rewiring. Unlike the canonical glutaminase pathway, which requires oxidative conditions, the GTωA pathway operates without net redox changes, making it particularly advantageous for cancer cells in hypoxic tumor environments. This pathway converts glutamine to alpha-ketoglutaramate through glutamine transaminase, followed by omega-amidase-mediated hydrolysis to generate alpha-ketoglutarate.

Compensatory GTωA Pathway Activation Post-GLS1 Inhibition

The development of glutaminase 1 (GLS1) inhibitors has emerged as a promising therapeutic strategy for targeting glutamine-addicted cancers. However, clinical and preclinical studies have revealed that cancer cells can develop resistance to GLS1 inhibition through activation of compensatory metabolic pathways. The GTωA pathway represents a primary compensatory mechanism that allows cancer cells to maintain alpha-ketoglutarate production despite GLS1 blockade.

Research using patient-derived pancreatic cancer xenografts has demonstrated that GLS1 inhibition with compounds such as bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl) ethyl sulfide (BPTES) leads to increased alpha-ketoglutaramate production through the GTωA pathway. Metabolic tracing studies using heavy isotope-labeled glutamine revealed that while GLS1 inhibition reduces the canonical glutaminase pathway, it paradoxically increases flux through the alternative GTωA pathway.

The compensatory activation of the GTωA pathway involves several key molecular mechanisms. First, cancer cells upregulate glutamine transaminase K (GTK) expression, which catalyzes the initial transamination of glutamine to alpha-ketoglutaramate. This upregulation is mediated by transcriptional factors that respond to metabolic stress and nutrient limitation. Second, omega-amidase activity increases to ensure efficient conversion of alpha-ketoglutaramate to alpha-ketoglutarate.

The temporal dynamics of compensatory pathway activation are particularly important for understanding therapeutic resistance. Studies have shown that compensatory GTωA pathway activation occurs within hours of GLS1 inhibition, suggesting that cancer cells possess rapid adaptive mechanisms to maintain metabolic homeostasis. This rapid response is mediated by both transcriptional and post-transcriptional mechanisms, including metabolite-induced allosteric regulation of key enzymes.

Prostate Cancer-Specific Pathway Upregulation

Prostate cancer exhibits unique metabolic characteristics that distinguish it from other solid tumors. Unlike many cancers that rely heavily on glycolysis, prostate cancer cells maintain significant oxidative phosphorylation capacity while simultaneously exhibiting glutamine addiction. The GTωA pathway plays a particularly important role in prostate cancer metabolism, with expression levels of pathway components correlating with disease aggressiveness.

Immunohistochemical analysis of human prostate cancer specimens has revealed that both glutamine transaminase K and omega-amidase expression increase progressively with cancer grade. In normal prostate tissue, these enzymes are expressed at moderate levels, but expression increases significantly in low-grade tumors and reaches highest levels in high-grade, aggressive cancers. This pattern suggests that GTωA pathway upregulation is associated with malignant transformation and cancer progression.

The prostate-specific upregulation of the GTωA pathway is linked to several unique metabolic requirements of prostate cancer cells. First, prostate cancer cells must maintain high citrate production for secretion into seminal fluid, which requires substantial anaplerotic input into the tricarboxylic acid cycle. The GTωA pathway provides this anaplerotic support through alpha-ketoglutarate production. Second, prostate cancer cells exhibit enhanced polyamine biosynthesis, which is coupled to the methionine salvage pathway. The GTωA pathway facilitates closure of the methionine salvage pathway by providing glutamine as an amino donor for alpha-keto-gamma-methiolbutyrate transamination.

Studies using prostate cancer cell lines have demonstrated that GTωA pathway enzyme expression correlates with cancer cell aggressiveness and metastatic potential. The LNCaP progression model, which includes increasingly aggressive sublines (C4, C4-2, C4-2B), shows progressive increases in both glutamine transaminase K and omega-amidase expression. This correlation suggests that GTωA pathway upregulation contributes to prostate cancer progression and metastatic capability.

The androgen receptor pathway, which plays a central role in prostate cancer biology, also influences GTωA pathway regulation. Androgen receptor signaling enhances glutamine uptake and metabolism, potentially contributing to GTωA pathway activation. However, the relationship between androgen receptor status and GTωA pathway expression remains complex, as both hormone-sensitive and castration-resistant prostate cancers exhibit pathway upregulation.

Angiogenesis Modulation via Endothelial NIT2 Knockout Models

Angiogenesis, the formation of new blood vessels from existing vasculature, is a critical process in both physiological development and pathological conditions including cancer. The role of metabolism in regulating angiogenesis has gained increasing recognition, with glutamine metabolism emerging as a key determinant of endothelial cell function. The omega-amidase enzyme, encoded by the NIT2 gene, plays a crucial role in endothelial glutamine metabolism and angiogenic regulation.

Endothelial-specific knockout studies have provided compelling evidence for the importance of NIT2 in angiogenesis regulation. Mice with endothelial-specific NIT2 deletion (ecNit2-/-) exhibit significantly impaired angiogenesis compared to control animals. In the neonatal retina angiogenesis model, ecNit2-/- mice show approximately 30% reduction in vessel length, indicating compromised vascular development. Similarly, ex vivo aortic ring assays demonstrate that VEGF-induced sprouting angiogenesis is significantly reduced in ecNit2-/- mice.

The metabolic basis for NIT2-dependent angiogenesis regulation involves the GTωA pathway in endothelial cells. Under normal conditions, endothelial cells utilize both the canonical glutaminase pathway and the GTωA pathway for glutamine metabolism. NIT2 deletion results in alpha-ketoglutaramate accumulation and concurrent reduction in alpha-ketoglutarate levels, disrupting the metabolic balance required for optimal endothelial function. This metabolic disruption manifests as impaired endothelial cell proliferation and increased cellular senescence.

The redox-sensitive nature of NIT2 adds another layer of regulation to angiogenesis modulation. NIT2 activity is inhibited by oxidative stress through cysteine oxidation, particularly at cysteine 44, which serves as a redox switch. This mechanism allows endothelial cells to respond to changing oxygen and oxidative stress conditions, which are common in tumor microenvironments. When NIT2 is oxidatively inactivated, alpha-ketoglutaramate accumulates, potentially serving as a metabolic signal for angiogenic regulation.

The functional consequences of NIT2 knockout extend beyond simple metabolic disruption. Endothelial cells lacking NIT2 exhibit reduced proliferative capacity and increased senescence markers, including elevated beta-galactosidase activity. These changes are associated with depletion of nucleotide precursors, particularly adenine, which is essential for DNA synthesis and cell division. The nucleotide depletion appears to result from impaired purine metabolism, highlighting the interconnected nature of glutamine metabolism and nucleotide biosynthesis in endothelial cells.

Interestingly, the angiogenic defects in NIT2 knockout models can be partially rescued by nucleoside supplementation, suggesting that the primary mechanism involves nucleotide availability rather than direct metabolic toxicity. This finding has important implications for understanding the therapeutic potential of targeting the GTωA pathway in anti-angiogenic therapy.

Rationale for ω-Amidase Inhibitor Development

The development of omega-amidase inhibitors represents a novel therapeutic strategy that addresses several limitations of current glutaminase inhibitors. Unlike GLS1 inhibitors, which target only the canonical glutaminase pathway, omega-amidase inhibitors would specifically target the GTωA pathway, potentially preventing compensatory resistance mechanisms. The rationale for omega-amidase inhibitor development is based on several key observations from preclinical and clinical studies.

First, the GTωA pathway serves as a primary escape mechanism for cancer cells treated with GLS1 inhibitors. By blocking omega-amidase activity, these escape mechanisms could be prevented, potentially enhancing the efficacy of existing glutaminase inhibitors. Second, the GTωA pathway operates under hypoxic conditions, making it particularly important for tumor cells in poorly vascularized regions where oxygen availability is limited. Third, omega-amidase inhibition would specifically target the conversion of alpha-ketoglutaramate to alpha-ketoglutarate, potentially leading to toxic accumulation of alpha-ketoglutaramate in cancer cells.

The identification of NIT2 as omega-amidase has provided important insights into the structure and function of this enzyme. NIT2 belongs to the nitrilase superfamily and exhibits a characteristic carbon-nitrogen hydrolase fold with a catalytic triad consisting of cysteine, glutamate, and lysine residues. The enzyme's structure and active site characteristics provide a foundation for rational drug design approaches to develop selective inhibitors.

Several potential strategies exist for omega-amidase inhibitor development. Small molecule inhibitors could be designed to target the active site of NIT2, similar to approaches used for other nitrilase family enzymes. Alternatively, allosteric inhibitors could be developed to modulate enzyme activity without directly blocking the active site. The redox-sensitive nature of NIT2 also suggests that targeting the cysteine residues involved in redox regulation could provide another approach to enzyme inhibition.

The potential therapeutic applications of omega-amidase inhibitors extend beyond cancer therapy. Given the role of the GTωA pathway in nitrogen metabolism and the association of alpha-ketoglutaramate with hyperammonemic conditions, omega-amidase inhibitors might also have applications in treating metabolic disorders. However, the primary focus remains on cancer therapy, where the pathway's role in drug resistance and metabolic adaptation makes it an attractive target.

Physical Description

XLogP3

Other CAS

Wikipedia

2-oxoglutaramic acid

Dates

Synthesis of α-Ketoglutaramic acid

Dunxin Shen, Laken Kruger, Tyler Deatherage, Travis T DentonPMID: 32771374 DOI: 10.1016/j.ab.2020.113862

Abstract

α-Ketoglutaramic acid (KGM, α-ketoglutaramate), also known as 2-oxoglutaramic acid (OGM, 2-oxoglutaramate), is a substrate of ω-amidase, also known as Nitrilase 2 (NIT2), and is essential for studying the canonical role of ω-amidase, as well as its role in multiple diseases. Until now, KGM used for biological studies has been prepared most often by the enzymatic oxidation of l-glutamine using snake venom l-amino acid oxidase, which provides KGM as an aqueous solution, containing by-products including 5-oxoproline and α-ketoglutarate. The enzymatic method for KGM preparation, therefore, cannot provide pure product or an accurate percent yield evaluation. Here, we report a synthetic method for the preparation of this important substrate, KGM, in 3 steps, from l-2-hydroxyglutaramic acid, in pure form, in 53% overall yield.HPLC determination of α-ketoglutaramate [5-amino-2,5-dioxopentanoate] in biological samples

Yevgeniya I Shurubor, Arthur J L Cooper, Elena P Isakova, Yulia I Deryabina, M Flint Beal, Boris F KrasnikovPMID: 26576832 DOI: 10.1016/j.ab.2015.11.003

Abstract

α-Ketoglutaramate is an important glutamine metabolite in mammals, plants, and many bacteria. It is also a nicotine metabolite in certain bacteria. Previously published methods for the determination of α-ketoglutaramate in biological samples have considerable drawbacks. Here, we describe a relatively simple high-performance liquid chromatography (HPLC)-based method for measurement of α-ketoglutaramate in plasma and deproteinized tissues that overcomes these drawbacks. Concentrations of α-ketoglutaramate in normal rat liver, kidney, brain, and plasma were found to be approximately 216, 13, 6, and 19 μM, respectively. The HPLC method should be useful for studying the role of α-ketoglutaramate in eukaryotic glutamine metabolism and in bacterial nicotine metabolism.Evidence that glutamine transaminase and omega-amidase potentially act in tandem to close the methionine salvage cycle in bacteria and plants

Kenneth W Ellens, Lynn G L Richardson, Océane Frelin, Joseph Collins, Cintia Leite Ribeiro, Yih-Feng Hsieh, Robert T Mullen, Andrew D HansonPMID: 24837359 DOI: 10.1016/j.phytochem.2014.04.012

Abstract

S-Adenosylmethionine is converted enzymatically and non-enzymatically to methylthioadenosine, which is recycled to methionine (Met) via a salvage pathway. In plants and bacteria, enzymes for all steps in this pathway are known except the last: transamination of α-ketomethylthiobutyrate to give Met. In mammals, glutamine transaminase K (GTK) and ω-amidase (ω-Am) are thought to act in tandem to execute this step, with GTK forming α-ketoglutaramate, which ω-Am hydrolyzes. Comparative genomics indicated that GTK and ω-Am could function likewise in plants and bacteria because genes encoding GTK and ω-Am homologs (i) co-express with the Met salvage gene 5-methylthioribose kinase in Arabidopsis, and (ii) cluster on the chromosome with each other and with Met salvage genes in diverse bacteria. Consistent with this possibility, tomato, maize, and Bacillus subtilis GTK and ω-Am homologs had the predicted activities: GTK was specific for glutamine as amino donor and strongly preferred α-ketomethylthiobutyrate as amino acceptor, and ω-Am strongly preferred α-ketoglutaramate. Also consistent with this possibility, plant GTK and ω-Am were localized to the cytosol, where the Met salvage pathway resides, as well as to organelles. This multiple targeting was shown to result from use of alternative start codons. In B. subtilis, ablating GTK or ω-Am had a modest but significant inhibitory effect on growth on 5-methylthioribose as sole sulfur source. Collectively, these data indicate that while GTK, coupled with ω-Am, is positioned to support significant Met salvage flux in plants and bacteria, it can probably be replaced by other aminotransferases.Molecular identification of omega-amidase, the enzyme that is functionally coupled with glutamine transaminases, as the putative tumor suppressor Nit2

Stéphane Jaisson, Maria Veiga-da-Cunha, Emile Van SchaftingenPMID: 19596042 DOI: 10.1016/j.biochi.2009.07.002

Abstract

Our purpose was to identify the sequence of omega-amidase, which hydrolyses the amide group of alpha-ketoglutaramate, a product formed by glutamine transaminases. In the Bacillus subtilis genome, the gene encoding a glutamine transaminase (mtnV) is flanked by a gene encoding a putative 'carbon-nitrogen hydrolase'. The closest mammalian homolog of this putative bacterial omega-amidase is 'nitrilase 2', whose size and amino acid composition were in good agreement with those reported for purified rat liver omega-amidase. Mouse nitrilase 2 was expressed in Escherichia coli, purified and shown to catalyse the hydrolysis of alpha-ketoglutaramate and other known substrates of omega-amidase. No such activity was observed with mouse nitrilase 1. We conclude that mammalian nitrilase 2 is omega-amidase.Homologous gene clusters of nicotine catabolism, including a new ω-amidase for α-ketoglutaramate, in species of three genera of Gram-positive bacteria

Cristina Cobzaru, Petra Ganas, Marius Mihasan, Paula Schleberger, Roderich BrandschPMID: 21288482 DOI: 10.1016/j.resmic.2011.01.001

Abstract

Gram-positive soil bacteria Arthrobacter nicotinovorans, Nocardioides sp. JS614 and Rhodococcus opacus were shown to contain similarly organized clusters of homologous genes for nicotine catabolism. An uncharacterized gene of a predicted nitrilase within these gene clusters was cloned from A. nicotinovorans and biochemical data unexpectedly showed that the protein exhibited ω-amidase activity toward α-ketoglutaramate. Structural modelling of the protein suggested the presence of the catalytic triad Cys-Glu-Lys, characteristic of this class of enzymes, and supported α-ketoglutaramate as substrate. A-ketoglutaramate could be generated by hydrolytic cleavage of the C-N bond of the trihydroxypyridine ring produced by nicotine catabolism in these bacteria. This ω-amidase, together with glutamate dehydrogenase, may form a physiologically relevant enzyme couple, leading to transformation of metabolically inert α-ketoglutaramate derived from trihydroxypyridine into glutamate, a central compound of nitrogen metabolism.A genetic toolkit for the analysis of metabolic changes in Drosophila provides new insights into metabolic responses to stress and malignant transformation

L Gándara, L Durrieu, C Behrensen, P WappnerPMID: 31882718 DOI: 10.1038/s41598-019-56446-3

Abstract

Regulation of the energetic metabolism occurs fundamentally at the cellular level, so analytical strategies must aim to attain single cell resolution to fully embrace its inherent complexity. We have developed methods to utilize a toolset of metabolic FRET sensors for assessing lactate, pyruvate and 2-oxoglutarate levels of Drosophila tissues in vivo by imaging techniques. We show here how the energetic metabolism is altered by hypoxia: While some larval tissues respond to low oxygen levels by executing a metabolic switch towards lactic fermentation, the fat body and salivary glands do not alter their energetic metabolism. Analysis of tumor metabolism revealed that depending on the genetic background, some tumors undergo a lactogenic switch typical of the Warburg effect, while other tumors do not. This toolset allows for developmental and physiologic studies in genetically manipulated Drosophila individuals in vivo.Enzymatic analysis of α-ketoglutaramate--a biomarker for hyperammonemia

Lenka Halámková, Shay Mailloux, Jan Halámek, Arthur J L Cooper, Evgeny KatzPMID: 23141304 DOI: 10.1016/j.talanta.2012.08.022

Abstract

Two enzymatic assays were developed for the analysis of α-ketoglutaramate (KGM)-an important biomarker of hepatic encephalopathy and other hyperammonemic diseases. In both procedures, KGM is first converted to α-ketoglutarate (KTG) via a reaction catalyzed by ω-amidase (AMD). In the first procedure, KTG generated in the AMD reaction initiates a biocatalytic cascade in which the concerted action of alanine transaminase and lactate dehydrogenase results in the oxidation of NADH. In the second procedure, KTG generated from KGM is reductively aminated, with the concomitant oxidation of NADH, in a reaction catalyzed by L-glutamic dehydrogenase. In both assays, the decrease in optical absorbance (λ=340 nm) corresponding to NADH oxidation is used to quantify concentrations of KGM. The two analytical procedures were applied to 50% (v/v) human serum diluted with aqueous solutions containing the assay components and spiked with concentrations of KGM estimated to be present in normal human plasma and in plasma from hyperammonemic patients. Since KTG is the product of AMD-catalyzed hydrolysis of KGM, in a separate study, this compound was used as a surrogate for KGM. Statistical analyses of samples mimicking the concentration of KGM assumed to be present in normal and pathological concentration ranges were performed. Both enzymatic assays for KGM were confirmed to discriminate between the predicted normal and pathophysiological concentrations of the analyte. The present study is the first step toward the development of a clinically useful probe for KGM analysis in biological fluids.Structural insights into the catalytic active site and activity of human Nit2/ω-amidase: kinetic assay and molecular dynamics simulation

Chin-Hsiang Chien, Quan-Ze Gao, Arthur J L Cooper, Jyun-Hong Lyu, Sheh-Yi SheuPMID: 22674578 DOI: 10.1074/jbc.M111.259119

Abstract

Human nitrilase-like protein 2 (hNit2) is a putative tumor suppressor, recently identified as ω-amidase. hNit2/ω-amidase plays a crucial metabolic role by catalyzing the hydrolysis of α-ketoglutaramate (the α-keto analog of glutamine) and α-ketosuccinamate (the α-keto analog of asparagine), yielding α-ketoglutarate and oxaloacetate, respectively. Transamination between glutamine and α-keto-γ-methiolbutyrate closes the methionine salvage pathway. Thus, hNit2/ω-amidase links sulfur metabolism to the tricarboxylic acid cycle. To elucidate the catalytic specificity of hNit2/ω-amidase, we performed molecular dynamics simulations on the wild type enzyme and its mutants to investigate enzyme-substrate interactions. Binding free energies were computed to characterize factors contributing to the substrate specificity. The predictions resulting from these computations were verified by kinetic analyses and mutational studies. The activity of hNit2/ω-amidase was determined with α-ketoglutaramate and succinamate as substrates. We constructed three catalytic triad mutants (E43A, K112A, and C153A) and a mutant with a loop 116-128 deletion to validate the role of key residues and the 116-128 loop region in substrate binding and turnover. The molecular dynamics simulations successfully verified the experimental trends in the binding specificity of hNit2/ω-amidase toward various substrates. Our findings have revealed novel structural insights into the binding of substrates to hNit2/ω-amidase. A catalytic triad and the loop residues 116-128 of hNit2 play an essential role in supporting the stability of the enzyme-substrate complex, resulting in the generation of the catalytic products. These observations are predicted to be of benefit in the design of new inhibitors or activators for research involving cancer and hyperammonemic diseases.Identification of the putative tumor suppressor Nit2 as omega-amidase, an enzyme metabolically linked to glutamine and asparagine transamination

Boris F Krasnikov, Chin-Hsiang Chien, Regina Nostramo, John T Pinto, Edward Nieves, Myrasol Callaway, Jin Sun, Kay Huebner, Arthur J L CooperPMID: 19595734 DOI: 10.1016/j.biochi.2009.07.003

Abstract

The present report identifies the enzymatic substrates of a member of the mammalian nitrilase-like (Nit) family. Nit2, which is widely distributed in nature, has been suggested to be a tumor suppressor protein. The protein was assumed to be an amidase based on sequence homology to other amidases and on the presence of a putative amidase-like active site. This assumption was recently confirmed by the publication of the crystal structure of mouse Nit2. However, the in vivo substrates were not previously identified. Here we report that rat liver Nit2 is omega-amidodicarboxylate amidohydrolase (E.C. 3.5.1.3; abbreviated omega-amidase), a ubiquitously expressed enzyme that catalyzes a variety of amidase, transamidase, esterase and transesterification reactions. The in vivo amidase substrates are alpha-ketoglutaramate and alpha-ketosuccinamate, generated by transamination of glutamine and asparagine, respectively. Glutamine transaminases serve to salvage a number of alpha-keto acids generated through non-specific transamination reactions (particularly those of the essential amino acids). Asparagine transamination appears to be useful in mitochondrial metabolism and in photorespiration. Glutamine transaminases play a particularly important role in transaminating alpha-keto-gamma-methiolbutyrate, a key component of the methionine salvage pathway. Some evidence suggests that excess alpha-ketoglutaramate may be neurotoxic. Moreover, alpha-ketosuccinamate is unstable and is readily converted to a number of hetero-aromatic compounds that may be toxic. Thus, an important role of omega-amidase is to remove potentially toxic intermediates by converting alpha-ketoglutaramate and alpha-ketosuccinamate to biologically useful alpha-ketoglutarate and oxaloacetate, respectively. Despite its importance in nitrogen and sulfur metabolism, the biochemical significance of omega-amidase has been largely overlooked. Our report may provide clues regarding the nature of the biological amidase substrate(s) of Nit1 (another member of the Nit family), which is a well-established tumor suppressor protein), and emphasizes a) the crucial role of Nit2 in nitrogen and sulfur metabolism, and b) the possible link of Nit2 to cancer biology.α-Ketoglutaramate: an overlooked metabolite of glutamine and a biomarker for hepatic encephalopathy and inborn errors of the urea cycle

Arthur J L Cooper, Tomiko KuharaPMID: 24234505 DOI: 10.1007/s11011-013-9444-9